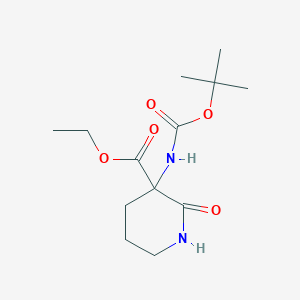

rac 3-Bocamino-2-oxo-piperidine-3-carboxylic acid ethyl ester

Description

“rac 3-Bocamino-2-oxo-piperidine-3-carboxylic acid ethyl ester” is a chiral piperidine derivative characterized by a 2-oxo (keto) group, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid ethyl ester substituent. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the ethyl ester improves solubility and reactivity in organic reactions. This compound is likely an intermediate in pharmaceutical synthesis, particularly for drugs requiring selective amine protection-deprotection strategies. Its stereochemistry (racemic mixture) and substitution pattern influence its physicochemical properties, such as melting point, solubility, and reactivity .

Properties

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-5-19-10(17)13(7-6-8-14-9(13)16)15-11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,14,16)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBVYQVLKBUIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoester Derivatives via Michael Addition and Hydrogenation

Key Steps :

-

Michael Addition : Diethyl malonate reacts with acrylonitrile in the presence of potassium tert-butoxide, forming a cyanoethyl malonate intermediate.

-

Cyclization : The intermediate undergoes hydrogenation using a Raney cobalt catalyst under high-pressure H₂ (30–40 kg/cm²), yielding the piperidine ring with a 2-oxo group and ethyl ester.

-

Amination and Boc Protection : The 3-position is functionalized via reductive amination (e.g., using NH₃/H₂ or alkylation), followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃).

Reaction Conditions :

-

Catalyst : Raney Co (5–10 wt%)

-

Solvent : Ethanol/water mixture

-

Temperature : 90–105°C (hydrogenation step)

-

Yield : ~70–80% (after recrystallization in ethyl acetate/petroleum ether).

Advantages : Scalable for industrial production; utilizes inexpensive starting materials.

Limitations : Requires precise control of hydrogenation pressure and temperature to avoid over-reduction.

Dieckmann Cyclization of δ-N-Boc-Amino-β-Ketoesters

Key Steps :

-

Synthesis of δ-N-Boc-Amino-β-Ketoester : A β-ketoester (e.g., ethyl acetoacetate) is condensed with a Boc-protected amino alcohol or amine, forming a δ-N-Boc-amino-β-ketoester.

-

Cyclization : Intramolecular cyclization under basic conditions (e.g., NaOMe in toluene) forms the piperidine ring, simultaneously introducing the 2-oxo and 3-Bocamino groups.

-

Esterification : The carboxylic acid intermediate is esterified with ethanol in the presence of H₂SO₄ or DCC.

Reaction Conditions :

Advantages : Direct introduction of Boc group minimizes side reactions.

Limitations : Multi-step synthesis increases purification complexity.

Reductive Amination of Piperidone Derivatives

Key Steps :

-

Piperidone Synthesis : Ethyl 2-oxopiperidine-3-carboxylate is prepared via condensation of ethyl glyoxylate with acrolein followed by cyclization.

-

Reductive Amination : The 3-keto group is converted to an amine via reaction with ammonium acetate and NaBH₃CN, yielding 3-amino-2-oxopiperidine-3-carboxylic acid ethyl ester.

-

Boc Protection : The amine is protected using Boc₂O in dichloromethane with DMAP as a catalyst.

Reaction Conditions :

-

Reducing Agent : NaBH₃CN (2 equiv)

-

Solvent : Methanol

-

Temperature : 25°C (amination), 0°C (Boc protection)

Advantages : High functional group tolerance.

Limitations : Low regioselectivity during amination.

Comparative Analysis of Methods

Optimal Route : The Michael addition route (Method 2.1) is preferred for industrial applications due to higher yields and scalability. The Dieckmann cyclization (Method 2.2) offers better control over stereochemistry but requires specialized intermediates.

Critical Reaction Parameters

Hydrogenation Efficiency

Chemical Reactions Analysis

Types of Reactions

rac 3-Bocamino-2-oxo-piperidine-3-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Synthesis of Chiral Amines

rac 3-Bocamino-2-oxo-piperidine-3-carboxylic acid ethyl ester serves as a chiral auxiliary in the synthesis of chiral amines, which are crucial in pharmaceutical applications. Recent advances have demonstrated its utility in asymmetric synthesis, providing high enantioselectivity (up to 98% ee) when used with specific ligands in catalytic reactions .

Drug Development

The compound has been investigated for its potential as an inhibitor of various enzymes, including proteases involved in viral infections. For instance, it has been linked to the development of HCV protease inhibitors, showcasing its ability to interfere with viral replication mechanisms .

Anticoagulant Properties

Research indicates that derivatives of this compound may exhibit anticoagulant properties by inhibiting coagulation factors such as Xa. This opens avenues for developing treatments for thrombotic disorders .

Antitumor Activity

There is evidence suggesting that compounds derived from this ester can inhibit tumor cell proliferation and prevent metastasis, indicating potential applications in cancer therapy .

Case Studies

Mechanism of Action

The mechanism of action of rac 3-Bocamino-2-oxo-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group allows for selective reactions, while the oxo and ester groups provide sites for further functionalization. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The Boc group in the target compound distinguishes it from simpler esters like ethyl 2-oxopiperidine-3-carboxylate, providing steric hindrance and chemical stability during multi-step syntheses .

- Fluorophenyl-substituted analogs (e.g., ) exhibit enhanced biological activity due to aromatic interactions, whereas the Boc group in the target compound prioritizes synthetic utility over direct bioactivity .

- Heterocyclic variants (e.g., oxazole in ) demonstrate divergent reactivity profiles, with piperidine derivatives favoring conformational flexibility in drug design .

Biological Activity

Rac 3-Bocamino-2-oxo-piperidine-3-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group, an oxo group, and an ethyl ester moiety. The synthesis typically involves the reaction of 2-oxo-piperidine derivatives with Boc-protected amines under acidic conditions, followed by esterification with ethyl alcohol.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural similarity to active derivatives suggests potential efficacy.

Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. A study highlighted that carboxylic acid esters functionalized with piperidine structures demonstrated significant cytotoxic effects against ovarian and breast cancer cell lines . The introduction of the ester group did not diminish the cytotoxic properties, indicating that this compound may also exhibit similar anticancer activities.

Enzyme Inhibition

The compound's biological activity may also be linked to enzyme inhibition mechanisms. For example, piperidine derivatives have shown inhibition against various kinases and enzymes involved in cancer progression . Further studies are necessary to elucidate the specific enzymes affected by this compound.

Case Studies

- Antibacterial Evaluation : In a study involving various piperidine derivatives, two specific esters exhibited protective effects against E. coli infections in mice models. These findings suggest a pro-drug mechanism where the compounds were inactive in vitro but effective in vivo .

- Cytotoxicity Testing : A series of piperidine-based compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced potency against specific cancer types .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for rac 3-Bocamino-2-oxo-piperidine-3-carboxylic acid ethyl ester?

Answer:

The synthesis typically involves Boc protection of the amine group followed by esterification of the carboxylic acid. For example:

Boc Protection : React 3-amino-2-oxo-piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., DMAP or TEA) to introduce the Boc group .

Esterification : Use ethyl chloroformate or ethanol under acidic conditions (e.g., H₂SO₄ catalysis) to convert the carboxylic acid to the ethyl ester.

Key intermediates, such as Boc-protected piperidinones, are structurally analogous to those cataloged in reagent databases (e.g., 1-Boc-2-ethyl-3-piperidinone) .

Advanced: How can researchers resolve the stereochemical complexity of this compound during synthesis?

Answer:

Stereochemical resolution of racemic mixtures requires:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer of the ester group.

- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives).

Evidence from rac-tert-butyl piperidine carboxylate syntheses highlights the utility of these methods .

Basic: What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl signals at δ ~1.4 ppm) and ester carbonyl signals (~δ 170 ppm) .

- IR Spectroscopy : Detect carbonyl stretches (Boc carbamate: ~1680 cm⁻¹; ester: ~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with Boc-protected piperidines .

Advanced: What experimental strategies mitigate racemization during synthesis?

Answer:

Racemization often occurs under basic or high-temperature conditions. Mitigation strategies include:

- Low-Temperature Reactions : Perform esterification below 0°C to minimize base-induced epimerization .

- Non-Basic Conditions : Use coupling agents like EDC/HOBt for amide/ester formation without generating free amines .

- In Situ Protection : Temporarily protect reactive sites (e.g., using Fmoc groups) during sensitive steps .

Basic: How does the Boc group influence the stability and reactivity of this compound?

Answer:

The Boc group:

- Enhances Stability : Protects the amine from nucleophilic attack or oxidation during subsequent reactions.

- Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without disrupting the ester moiety .

- Modulates Solubility : Increases hydrophobicity, aiding purification via silica gel chromatography .

Basic: What side reactions occur during esterification of 3-Bocamino-2-oxo-piperidine-3-carboxylic acid?

Answer:

Common side reactions include:

- Hydrolysis : Competing water in the system can regenerate the carboxylic acid. Use anhydrous solvents and molecular sieves .

- Transesterification : Ethanol excess may lead to ethyl ester migration. Control stoichiometry and reaction time .

Advanced: How can kinetic vs. thermodynamic control optimize synthesis?

Answer:

- Kinetic Control : Use low temperatures and fast reaction rates to favor the less stable but more reactive intermediate (e.g., enolate formation for stereoselective alkylation) .

- Thermodynamic Control : Prolonged heating or equilibration favors the most stable product (e.g., thermodynamically favored lactam tautomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.